Cas no 52944-15-7 (N-(2-Hydroxy-1,1-dimethylethyl)-2-nitrobenzamide)

N-(2-Hydroxy-1,1-dimethylethyl)-2-nitrobenzamide is a nitrobenzamide derivative characterized by its unique structural features, including a tertiary hydroxyalkyl group and a nitro-substituted aromatic ring. This compound is of interest in synthetic organic chemistry due to its potential as an intermediate in the preparation of more complex molecules, particularly in pharmaceutical and agrochemical research. The presence of both hydroxy and nitro functional groups offers versatility in further chemical modifications, such as reduction or condensation reactions. Its well-defined molecular structure ensures consistent reactivity, making it a reliable building block for targeted synthesis. The compound is typically handled under standard laboratory conditions, with attention to stability and purity for optimal performance in downstream applications.
N-(2-Hydroxy-1,1-dimethylethyl)-2-nitrobenzamide structure
52944-15-7 structure
Product Name:N-(2-Hydroxy-1,1-dimethylethyl)-2-nitrobenzamide
CAS No:52944-15-7
MF:C11H14N2O4
MW:238.239862918854
MDL:MFCD07658152
CID:4715032
Update Time:2025-08-05

N-(2-Hydroxy-1,1-dimethylethyl)-2-nitrobenzamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-hydroxy-1,1-dimethylethyl)-2-nitrobenzamide
    • N-(1-hydroxy-2-methylpropan-2-yl)-2-nitrobenzamide
    • Benzamide, N-(2-hydroxy-1,1-dimethylethyl)-2-nitro-
    • RIVIODQCJJXJNC-UHFFFAOYSA-N
    • STK664835
    • SEL14353750
    • ST4129026
    • R9778
    • N-(2-hydroxy-tert-butyl)(2-nitrophenyl)carboxamide
    • N~1~-(2-hydroxy-1,1-dimethylethyl)-2-nitrobenzamide
    • A4072/0173512
    • N-(2-Hydroxy-1,1-dimethylethyl)-2-nitrobenzamide
    • MDL: MFCD07658152
    • Inchi: 1S/C11H14N2O4/c1-11(2,7-14)12-10(15)8-5-3-4-6-9(8)13(16)17/h3-6,14H,7H2,1-2H3,(H,12,15)
    • InChI Key: RIVIODQCJJXJNC-UHFFFAOYSA-N
    • SMILES: OCC(C)(C)NC(C1C=CC=CC=1[N+](=O)[O-])=O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 298
  • XLogP3: 0.1
  • Topological Polar Surface Area: 95.2

N-(2-Hydroxy-1,1-dimethylethyl)-2-nitrobenzamide Pricemore >>

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N-(2-Hydroxy-1,1-dimethylethyl)-2-nitrobenzamide Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:52944-15-7)N-(2-Hydroxy-1,1-dimethylethyl)-2-nitrobenzamide
Order Number:A1163875
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 00:19
Price ($):317.0
Email:sales@amadischem.com

N-(2-Hydroxy-1,1-dimethylethyl)-2-nitrobenzamide Related Literature

Additional information on N-(2-Hydroxy-1,1-dimethylethyl)-2-nitrobenzamide

Recent Advances in the Study of N-(2-Hydroxy-1,1-dimethylethyl)-2-nitrobenzamide (CAS: 52944-15-7)

The compound N-(2-Hydroxy-1,1-dimethylethyl)-2-nitrobenzamide (CAS: 52944-15-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its nitrobenzamide core and hydroxy-dimethylethyl substituent, has shown promising potential in various therapeutic applications. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its biological activities, particularly in the context of antimicrobial and anticancer properties.

One of the key findings in recent literature is the compound's role as a potential inhibitor of bacterial DNA gyrase, an essential enzyme for DNA replication in prokaryotes. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that N-(2-Hydroxy-1,1-dimethylethyl)-2-nitrobenzamide exhibits potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The study employed molecular docking simulations and in vitro assays to validate its binding affinity and inhibitory effects, suggesting its utility as a lead compound for novel antibiotic development.

In addition to its antimicrobial properties, recent research has explored the anticancer potential of this compound. A 2024 preprint in BioRxiv highlighted its ability to induce apoptosis in cancer cell lines by modulating the activity of key apoptotic proteins. The study utilized high-throughput screening and flow cytometry to assess its efficacy against breast and lung cancer cells, revealing a dose-dependent cytotoxic effect. These findings underscore the compound's dual functionality and its potential as a multifunctional therapeutic agent.

The synthetic accessibility of N-(2-Hydroxy-1,1-dimethylethyl)-2-nitrobenzamide has also been a focal point of recent investigations. A novel, scalable synthesis route was reported in Organic Process Research & Development, which significantly improved yield and purity compared to traditional methods. This advancement is expected to facilitate further preclinical and clinical studies, enabling broader exploration of its pharmacological properties.

Despite these promising developments, challenges remain in optimizing the compound's pharmacokinetic profile and minimizing potential off-target effects. Ongoing research aims to address these issues through structural modifications and formulation strategies. Collaborative efforts between academic and industrial researchers are anticipated to accelerate the translation of these findings into clinical applications.

In conclusion, N-(2-Hydroxy-1,1-dimethylethyl)-2-nitrobenzamide (CAS: 52944-15-7) represents a versatile and promising candidate in the realm of chemical biology and drug discovery. Its dual antimicrobial and anticancer activities, coupled with recent advancements in synthesis, position it as a valuable subject for future research. Continued exploration of its mechanisms and therapeutic potential is likely to yield significant contributions to the field.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:52944-15-7)N-(2-Hydroxy-1,1-dimethylethyl)-2-nitrobenzamide
A1163875
Purity:99%
Quantity:5g
Price ($):317.0
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